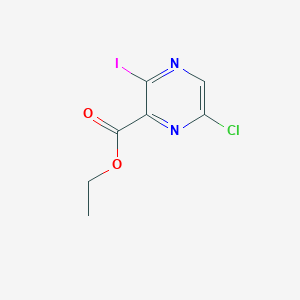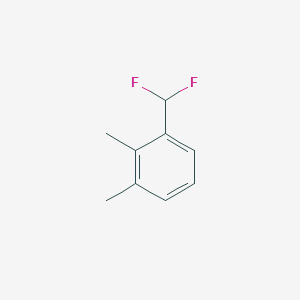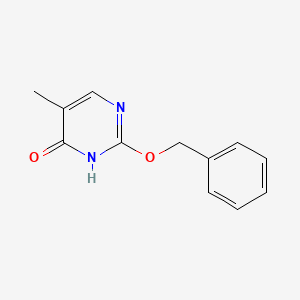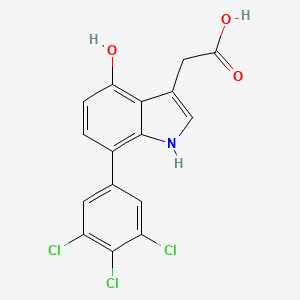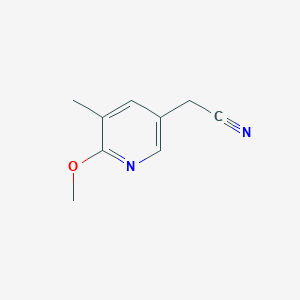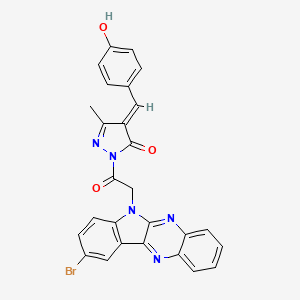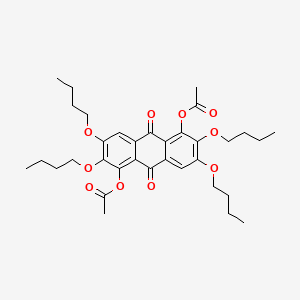
2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple butoxy groups and a diacetate moiety, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene derivatives with butanol and acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in organic synthesis and material science .
Wissenschaftliche Forschungsanwendungen
2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Wirkmechanismus
The mechanism of action of 2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound’s butoxy and diacetate groups play a crucial role in its binding affinity and reactivity. In biological systems, it may interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,6,7-Tetramethoxy-9,10-dihydroanthracene: Similar in structure but with methoxy groups instead of butoxy groups.
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid: Lacks the butoxy and diacetate groups, resulting in different chemical properties.
1,3,4-Trihydroxy-9,10-dioxoanthracene-2-carboxylic acid: Contains hydroxy groups, leading to different reactivity and applications.
Uniqueness
2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate is unique due to its combination of butoxy and diacetate groups, which impart distinct chemical and physical properties. These features make it particularly valuable in the synthesis of advanced materials and in various scientific research applications .
Eigenschaften
CAS-Nummer |
189205-05-8 |
|---|---|
Molekularformel |
C34H44O10 |
Molekulargewicht |
612.7 g/mol |
IUPAC-Name |
(5-acetyloxy-2,3,6,7-tetrabutoxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C34H44O10/c1-7-11-15-39-25-19-23-27(33(43-21(5)35)31(25)41-17-13-9-3)30(38)24-20-26(40-16-12-8-2)32(42-18-14-10-4)34(44-22(6)36)28(24)29(23)37/h19-20H,7-18H2,1-6H3 |
InChI-Schlüssel |
XWWGSAIYLZHLQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OCCCC)OCCCC)OC(=O)C)OC(=O)C)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




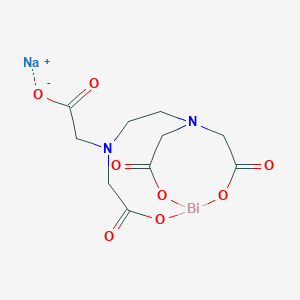
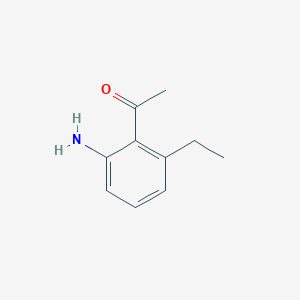

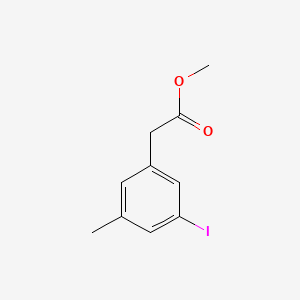
![2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan](/img/structure/B13123762.png)
![tert-butyl (1S,4R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13123764.png)
